N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide
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Overview
Description
N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of adamantane, cyclopropane, and oxazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure provides rigidity and stability, while the oxazole ring contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts . The resulting adamantane derivative is then subjected to further reactions to introduce the cyclopropane and oxazole moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. Techniques such as microwave irradiation can be employed to enhance reaction rates and improve overall efficiency . Additionally, the use of catalysts and specific reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iodine or other oxidants.
Reduction: Reduction reactions can be carried out using hydride donors.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for antiviral and anticancer therapies.
Materials Science: Its stability and rigidity make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the oxazole ring can interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound also features an adamantane moiety and has shown significant antiviral activity.
N-(adamantan-1-yl)amides: These compounds are synthesized by reacting 1-bromoadamantane with carboxylic acid amides and exhibit various biological activities.
Uniqueness
N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide is unique due to the presence of the cyclopropane and oxazole rings, which confer distinct chemical and biological properties. The combination of these moieties with the adamantane structure results in a compound with enhanced stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(1-adamantyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-15(13-1-2-13)20-17-19-14(9-24-17)16(23)21-18-6-10-3-11(7-18)5-12(4-10)8-18/h9-13H,1-8H2,(H,21,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDLBLFBIQOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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